molecular formula C9H11NO B1284073 1-amino-2,3-dihydro-1H-inden-4-ol CAS No. 479206-20-7

1-amino-2,3-dihydro-1H-inden-4-ol

Cat. No.: B1284073
CAS No.: 479206-20-7
M. Wt: 149.19 g/mol
InChI Key: GWFKPABLUSNUAP-UHFFFAOYSA-N
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Description

1-amino-2,3-dihydro-1H-inden-4-ol is an organic compound with a unique structure that combines an indane backbone with an amino and hydroxyl group

Scientific Research Applications

1-amino-2,3-dihydro-1H-inden-4-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Future Directions

Indole derivatives, which share a similar structure with “1-amino-2,3-dihydro-1H-inden-4-ol”, have been found to possess various biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . This suggests that “this compound” and similar compounds could also have potential for future research and development in the field of medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-amino-2,3-dihydro-1H-inden-4-ol can be synthesized through several methods. One common approach involves the reaction of indanone with ammonia in the presence of a reducing agent. Another method includes the reduction of 1-nitro-2,3-dihydro-1H-inden-4-ol using hydrogen gas over a palladium catalyst. The reaction conditions typically involve moderate temperatures and pressures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound often involves large-scale hydrogenation processes. These processes utilize continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced catalysts and automated systems helps in achieving high throughput and product quality.

Chemical Reactions Analysis

Types of Reactions

1-amino-2,3-dihydro-1H-inden-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further hydrogenate the compound, leading to fully saturated derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium or platinum catalysts is frequently used.

    Substitution: Reagents such as acyl chlorides or anhydrides are used for amide formation.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Leads to fully saturated derivatives.

    Substitution: Forms amides or other substituted products.

Comparison with Similar Compounds

Similar Compounds

  • 1-amino-2,3-dihydro-1H-inden-2-ol
  • 1-amino-2,3-dihydro-1H-inden-5-ol
  • 1-amino-2,3-dihydro-1H-inden-6-ol

Uniqueness

1-amino-2,3-dihydro-1H-inden-4-ol is unique due to the position of its amino and hydroxyl groups, which confer distinct chemical and biological properties. This positional difference can significantly impact its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-amino-2,3-dihydro-1H-inden-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c10-8-5-4-7-6(8)2-1-3-9(7)11/h1-3,8,11H,4-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWFKPABLUSNUAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)C=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

479206-20-7
Record name 1-amino-2,3-dihydro-1H-inden-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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